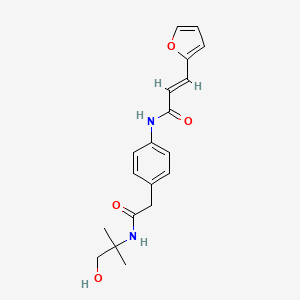

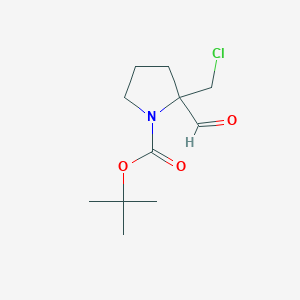

![molecular formula C18H16FN3O5S2 B2937940 (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 898405-75-9](/img/structure/B2937940.png)

(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C18H16FN3O5S2 and its molecular weight is 437.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Sulfonylcarbamimidic Azides Synthesis

The study by PeetNorton et al. (1987) discusses the treatment of o-nitrobenzenesulfonyl chloride with 5-aminotetrazole, leading to the synthesis of [(2-nitrophenyl)-sulfonyl]carbamimidic azide, among other products. This research highlights the potential for synthesizing novel compounds with applications in materials science or pharmaceuticals, particularly in the development of new sulfonyl-containing drugs or materials with unique properties (PeetNorton et al., 1987).

Antimicrobial Activity of Eperezolid-like Molecules

Yolal et al. (2012) synthesized compounds related to eperezolid, evaluating their antimicrobial activities. Such studies are crucial for discovering new antibiotics or antimicrobial agents, suggesting that structurally complex compounds like (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide could be explored for antimicrobial properties (Yolal et al., 2012).

Synthesis and Evaluation of Antimicrobial Agents

The work by Janakiramudu et al. (2017) on synthesizing new sulfonamides and carbamates and evaluating their antimicrobial activity underscores the importance of such compounds in developing new treatments for infectious diseases. This research provides a foundation for further exploration of similar compounds for biomedical applications (Janakiramudu et al., 2017).

Synthesis of Benzodiazepin-5-ones

Hemming and Loukou (2004) describe the synthesis of bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones from precursors involving nitrobenzoyl and thiazine oxides. This study suggests the potential for creating novel benzodiazepine analogs with applications in neuroscience and pharmacology (Hemming & Loukou, 2004).

作用機序

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells .

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the amplification of the signals mediated by these cyclic nucleotides, leading to various downstream effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The exact pathways affected can vary depending on the cell type and the specific cyclic nucleotide involved. In general, these pathways are involved in the regulation of a wide range of cellular processes, including inflammation, smooth muscle relaxation, and bronchodilation .

Result of Action

The inhibition of PDE3 and PDE4 by this compound leads to a combination of bronchodilator and non-steroidal anti-inflammatory effects . This makes it particularly effective for the treatment of conditions like chronic obstructive pulmonary disease (COPD), where both bronchodilation and anti-inflammatory action can help alleviate symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include factors like the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells.

特性

IUPAC Name |

N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-3-(4-fluorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O5S2/c1-2-21-15-8-5-13(22(24)25)11-16(15)28-18(21)20-17(23)9-10-29(26,27)14-6-3-12(19)4-7-14/h3-8,11H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMFZCFIZLSQQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

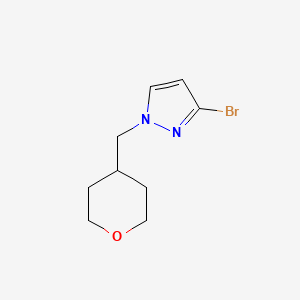

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2937859.png)

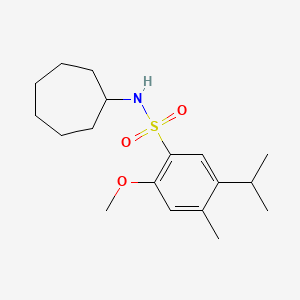

![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937860.png)

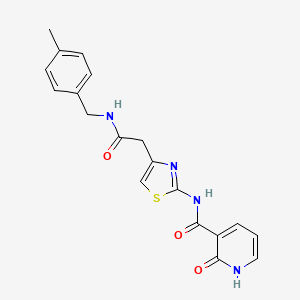

![5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid](/img/structure/B2937863.png)

![2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2937865.png)

![N6-benzyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937867.png)

![4-[4-(tert-butyl)benzoyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2937869.png)

![N-(2-(diethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2937876.png)